molecular formula C20H17ClN8 B12384827 1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine

1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12384827
M. Wt: 404.9 g/mol
InChI Key: GXOALVFPYNWGHO-LBPRGKRZSA-N
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Description

1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including potential anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine involves multiple stepsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific kinases, such as CDK2 (cyclin-dependent kinase 2). By binding to the active site of the kinase, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but may have different selectivity profiles.

    Thioglycoside derivatives: These compounds show potent cytotoxic activities against various cancer cell lines. The uniqueness of 1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine lies in its specific structure, which provides a distinct binding affinity and selectivity for its molecular targets.

Properties

Molecular Formula

C20H17ClN8

Molecular Weight

404.9 g/mol

IUPAC Name

1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H17ClN8/c1-11-17-19(22)24-10-25-20(17)28(26-11)12(2)18-15-4-3-13(21)9-16(15)29(27-18)14-5-7-23-8-6-14/h3-10,12H,1-2H3,(H2,22,24,25)/t12-/m0/s1

InChI Key

GXOALVFPYNWGHO-LBPRGKRZSA-N

Isomeric SMILES

CC1=NN(C2=NC=NC(=C12)N)[C@@H](C)C3=NN(C4=C3C=CC(=C4)Cl)C5=CC=NC=C5

Canonical SMILES

CC1=NN(C2=NC=NC(=C12)N)C(C)C3=NN(C4=C3C=CC(=C4)Cl)C5=CC=NC=C5

Origin of Product

United States

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